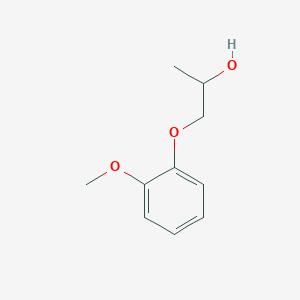

1-(2-Méthoxyphénoxy)-2-propanol

Vue d'ensemble

Description

1-(2-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol and is characterized by the presence of a methoxy group attached to the benzene ring and a propanol group

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiglaucoma Agent

1-(2-Methoxyphenoxy)-2-propanol has been explored as an active ingredient in formulations aimed at treating glaucoma. Its mechanism involves the inhibition of adrenergic β-receptors, which helps in reducing intraocular pressure (IOP). A notable study highlights its effectiveness in local applications for lowering IOP at low concentrations, making it a promising candidate in glaucoma therapy .

Case Study: Efficacy in Glaucoma Treatment

- Study Reference : GKKriegelstein, Klinische Monatblatt für Augenheilkunde

- Findings : The compound demonstrated a significant reduction in IOP with minimal systemic side effects compared to traditional β-blockers. This is attributed to its cardioselective properties, which limit adverse effects on the heart and lungs.

Chemical Synthesis

2.1 Synthesis of Related Compounds

1-(2-Methoxyphenoxy)-2-propanol serves as an intermediate in the synthesis of various pharmaceutical compounds, including carvedilol, a medication used for heart failure and hypertension. The compound's structure allows for modifications that enhance the pharmacological profile of derivatives .

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Carvedilol | N-alkylation with 2-(2-methoxyphenoxy)ethylamine | 98.62 | |

| β-blockers | Esterification reactions | Variable |

Material Science

3.1 Use as a Solvent and Intermediate

In material science, 1-(2-Methoxyphenoxy)-2-propanol is utilized as a solvent due to its favorable solubility properties and low toxicity. It is also employed in the formulation of polymers and coatings where its ether functionality can enhance compatibility with various substrates .

Case Study: Polymer Formulation

- Application : Used as a solvent in the production of polymeric materials.

- Outcome : Enhanced flexibility and adhesion properties in coatings.

Environmental Applications

This compound has been investigated for its potential role in environmental applications, particularly as a biodegradable solvent alternative in chemical processes. Its methoxy group contributes to lower volatility and reduced environmental impact compared to traditional solvents.

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methoxyphenoxy)-2-propanol is the β-O-4 bond in lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. The β-O-4 bond is the most abundant linkage in lignin, and its cleavage is a key step in lignin degradation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed to yield 1-(2-methoxyphenoxy)-2-propanol .

Industrial Production Methods: In industrial settings, the production of 1-(2-methoxyphenoxy)-2-propanol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxyphenoxy)-2-propanol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: 2-methoxybenzaldehyde or 2-methoxyacetophenone.

Reduction: 1-(2-methoxyphenoxy)-2-propanol.

Substitution: Various substituted phenoxypropanols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 1-(2-Methoxyphenoxy)-2,3-epoxypropane

- 2-(2-Methoxyphenoxy)ethanol

- 1,3-Bis(2-methoxyphenoxy)propan-2-ol

Comparison: 1-(2-Methoxyphenoxy)-2-propanol is unique due to its specific structural features, such as the presence of both a methoxy group and a propanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Activité Biologique

1-(2-Methoxyphenoxy)-2-propanol, also known as a methoxyphenyl ether derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

1-(2-Methoxyphenoxy)-2-propanol features a methoxy group and an ether linkage that contribute to its unique chemical behavior. Its molecular formula is C10H14O3, and it has a molecular weight of approximately 182.22 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of 1-(2-Methoxyphenoxy)-2-propanol is primarily attributed to its interactions with various cellular targets:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. This is significant for conditions characterized by chronic inflammation.

- Cell Signaling Modulation: It may modulate cell signaling pathways, impacting gene expression and cellular metabolism. Such modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Biochemical Pathways

1-(2-Methoxyphenoxy)-2-propanol participates in several biochemical pathways:

- Antioxidant Activity: The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 1-(2-Methoxyphenoxy)-2-propanol resulted in a significant reduction in markers of inflammation. The compound was shown to inhibit the expression of cyclooxygenase-2 (COX-2) and various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study: Antioxidant Properties

In vitro assays indicated that 1-(2-Methoxyphenoxy)-2-propanol effectively scavenged free radicals, leading to decreased oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative processes associated with oxidative damage .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial:

Propriétés

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJJTCXPBXHBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621880 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64120-49-6 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.